molecular formula C13H23NO4 B12290036 (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B12290036
M. Wt: 257.33 g/mol
InChI Key: AWNIRXMMYAJMNG-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with cyclohexanecarboxylic acid, which is then converted to its corresponding ester. The amino group is introduced and protected using tert-butoxycarbonyl anhydride under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

AWNIRXMMYAJMNG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC

Origin of Product

United States

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